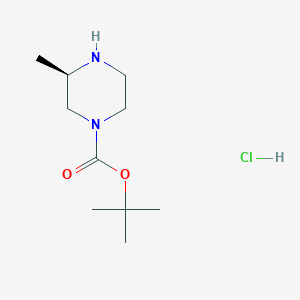
(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride typically involves the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204 .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve batch or flow (microwave) reactors. These methods can be optimized for efficiency and yield by using heterogeneous catalysis with metal ions supported on commercial polymeric resins .
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride
- tert-Butyl (S)-3-methylpiperazine-1-carboxylate
Uniqueness
®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the development of new pharmaceuticals and chemical products .
Propriétés
Formule moléculaire |
C10H21ClN2O2 |
|---|---|
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1 |
Clé InChI |
SYNMIMWDYFYCCC-DDWIOCJRSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
SMILES canonique |
CC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11795659.png)
![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)
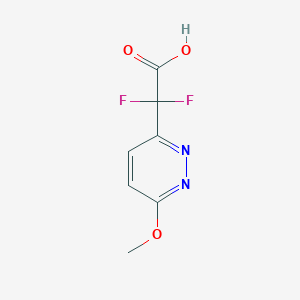
![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)
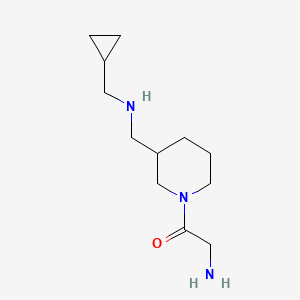

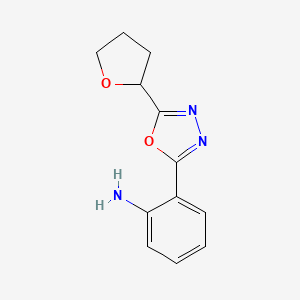
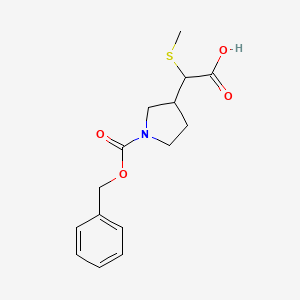


![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
